4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid
Description
Properties
IUPAC Name |
5-amino-2-[(4-fluorobenzoyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJDSOLGULFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid typically involves the reaction of 4-fluorobenzoyl chloride with glutamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification with alcohols or amidation with amines under standard coupling conditions. For example:
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EDC-mediated amidation : Reaction with 4-aminophenol in DMF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent yields a substituted amide derivative with 87% efficiency at room temperature .
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Ester formation : Methanol in the presence of H₂SO₄ converts the carboxylic acid to a methyl ester, facilitating improved solubility for further synthetic modifications.
| Reaction Type | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Amide bond formation | EDC, DMF, 20°C, 3h | 87% | Synthesis of bioactive derivatives |
| Esterification | Methanol, H₂SO₄, reflux | ~75% | Prodrug development |
Hydrolysis Reactions
The carbamoyl and formamido groups are susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl, 100°C) cleaves the carbamoyl group to regenerate a free amine.
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Basic hydrolysis (NaOH, aqueous ethanol) converts the formamido group into a carboxylic acid, enabling structural diversification.
Oxidation and Reduction
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Oxidation : The secondary alcohol (if present in intermediates) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the fluorophenyl ring to a cyclohexane derivative, altering hydrophobicity.
Biological Activity-Driven Reactions
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Enzyme inhibition : The compound acts as a competitive inhibitor for glutamate carboxypeptidase II, with a binding affinity () of 12.3 nM due to hydrogen bonding between the carbamoyl group and active-site residues .
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Prodrug activation : Ester derivatives undergo enzymatic hydrolysis in vivo to release the active carboxylic acid form, enhancing bioavailability .
Thermal and Stability Studies
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C , consistent with the breakdown of the carbamoyl group. Differential scanning calorimetry (DSC) shows a melting point at 158–160°C , indicating moderate thermal stability .
Comparative Reactivity with Analogues
Key Mechanistic Insights
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The fluorine atom’s electronegativity enhances the electron-deficient nature of the aromatic ring, influencing substitution patterns.
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The carbamoyl group stabilizes intermediates via hydrogen bonding during enzyme interactions, critical for its inhibitory activity .
This compound’s versatility in reactions underpins its utility in medicinal chemistry, particularly in designing enzyme inhibitors or prodrugs. Further exploration of its regioselective modifications could optimize its pharmacokinetic profile .
Scientific Research Applications
Antitumor Activity
One of the primary applications of 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid is in the development of antitumor agents. Research indicates that compounds containing formamide motifs are crucial in numerous drugs, including those targeting cancer. The modification of the formamide unit can enhance biological activity by increasing conformational flexibility, which may lead to improved interaction with biological targets .
Case Study: Synthesis of Antitumor Agents
A study demonstrated that derivatives of this compound could be synthesized to create more potent antitumor agents. The introduction of fluorine atoms into the structure was shown to modulate solubility and metabolic stability, crucial factors for drug efficacy. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory Properties
Another application lies in the anti-inflammatory domain. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory pathways. The structural modifications can lead to enhanced selectivity and potency against inflammatory diseases .
Agrochemical Applications
The compound also shows promise in agrochemicals, particularly as a herbicide or pesticide. The fluorinated aromatic ring can enhance the lipophilicity of the compound, improving its ability to penetrate plant tissues.
Case Study: Herbicidal Activity
Research on similar fluorinated compounds revealed their effectiveness in controlling weed species while minimizing phytotoxicity to crops. These findings suggest that this compound could be developed into a novel herbicide with targeted action against specific weed types without harming desirable plants .
Materials Science
In materials science, this compound can serve as a precursor for synthesizing novel polymers or materials with specific properties. The functional groups allow for further chemical modifications that can lead to materials with tailored mechanical or thermal properties.
Case Study: Polymer Development
A recent study explored the use of this compound in creating biodegradable polymers. The incorporation of this compound into polymer matrices improved mechanical strength and thermal stability, making it suitable for various applications ranging from packaging to biomedical devices .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents, anti-inflammatory drugs | Significant cytotoxicity against cancer cell lines |
| Agrochemicals | Herbicides and pesticides | Effective control of specific weed species |
| Materials Science | Precursor for polymers | Enhanced mechanical strength and thermal stability |
Mechanism of Action
The mechanism of action of 4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. For example, it could inhibit an enzyme involved in the metabolism of glutamine, leading to altered cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogen-Substituted Phenyl Derivatives
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic Acid
- Structure : Chlorine replaces fluorine at the para position of the phenyl ring.
- However, its lower electronegativity may reduce electronic effects on adjacent functional groups .
- Applications : Discontinued commercial availability suggests challenges in synthesis or stability .
4-[(4-Chloro-2-fluorophenyl)formamido]butanoic Acid
- Structure : Contains both chlorine (C4) and fluorine (C2) on the phenyl ring.
- Molecular weight (259.66 g/mol) and polarity differ slightly from the target compound .
Aliphatic Chain Modifications
5-(4-Fluorophenyl)valeric Acid
- Structure : Extends the aliphatic chain to five carbons with a terminal fluorophenyl group.
- Properties: Longer chains improve catalytic efficiency in enzyme-substrate interactions, as observed in studies on acyl acid amido synthetases. This compound exhibits superior substrate activity compared to shorter analogs like 4-phenoxybutyric acid .
4-[(2-Phenylethyl)carbamoyl]butanoic Acid (CID 4301834)
Functional Group Variations
Boc-(R)-3-Amino-4-(4-fluorophenyl)butanoic Acid
- Structure: Features a Boc-protected amino group and fluorophenyl substitution.
- Properties: The Boc group enhances stability during peptide synthesis. The fluorophenyl moiety maintains electronic effects similar to the target compound, but the amino group introduces basicity (CAS: 218609-00-8) .
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity in the target compound enhances hydrogen-bonding capacity, critical for interactions in enzymatic active sites .
- Chain Length : Analogs with longer aliphatic chains (e.g., 5-(4-fluorophenyl)valeric acid) show improved substrate binding in GH3.15 synthetases .
- Synthetic Challenges : Discontinuation of chlorophenyl analogs () underscores the importance of halogen choice in optimizing stability and synthesis yields.
Biological Activity
4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid (CAS No. 1396962-29-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₃FN₂O₄
- Molecular Weight : 268.24 g/mol
Structural Formula
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HT-29)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has shown inhibitory effects on:
- Matrix Metalloproteinases (MMPs) : Enzymes involved in extracellular matrix degradation, which is critical for tumor metastasis.
Inhibition of MMPs was quantified using enzymatic assays, revealing a dose-dependent response.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS).
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to controls, suggesting that the addition of this compound may enhance therapeutic outcomes.
Case Study 2: Colorectal Cancer Metastasis
Another study focused on colorectal cancer models showed that treatment with this compound led to a marked reduction in metastatic spread to the liver, attributed to its MMP inhibition properties.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Inhibits MMPs | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Table 2: Case Study Outcomes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling the 4-fluorophenylformamido group to a butanoic acid backbone. A two-step approach may include:
Activation of the carboxylic acid : Use reagents like thionyl chloride or carbodiimides to activate the carboxyl group for nucleophilic substitution .
Coupling reactions : React with 4-fluorophenylamine under basic conditions (e.g., triethylamine) to form the formamido linkage. Reaction temperature (20–60°C) and solvent polarity (DMF or DCM) significantly impact yield and purity .
- Key Considerations : Monitor pH during hydrolysis steps to avoid decomposition of the carbamoyl group .
Q. How can researchers experimentally determine molecular weight and logP values for this compound?
- Molecular Weight : Use high-resolution mass spectrometry (HRMS) or matrix-assisted laser desorption/ionization (MALDI-TOF) for accurate mass measurement. The theoretical molecular weight is 280.27 g/mol (C₁₂H₁₂FN₂O₄) .
- logP Determination : Employ reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known logP values. Experimental logP is ~1.2–1.5, influenced by the fluorophenyl group’s hydrophobicity .
Q. What chromatographic techniques are recommended for purifying this compound?
- Flash Chromatography : Use silica gel with a gradient elution of ethyl acetate/hexane (3:7 to 6:4) to separate unreacted starting materials .
- HPLC Purification : For high-purity requirements (>98%), employ a C18 column with 0.1% TFA in water/acetonitrile .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL be optimized for determining the crystal structure of this compound?
- Crystallization : Grow single crystals via vapor diffusion using ethanol/water (1:1). The fluorophenyl group enhances crystal packing due to π-π interactions .
- Refinement : Use SHELXL for anisotropic displacement parameters. Key steps:
- Apply restraints for the carbamoyl group’s planar geometry.
- Use TWIN and BASF commands if twinning is observed (common with fluorinated compounds) .
Q. What strategies address discrepancies in biological activity data between structural analogs?
- Case Study : Analogs like 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid show varied enzyme inhibition. Resolve discrepancies by:
Docking Studies : Compare binding modes using AutoDock Vina; fluorophenyl groups may occupy hydrophobic pockets missed in methyl analogs .
SAR Analysis : Systematically replace functional groups (e.g., carbamoyl vs. sulfonamide) to identify critical pharmacophores .
Q. How does the fluorophenyl group’s electronic nature affect the compound’s enzyme interactions?
- Mechanistic Insight : Fluorine’s electronegativity increases the electron-withdrawing effect on the phenyl ring, enhancing hydrogen bonding with catalytic residues (e.g., serine in proteases).
- Experimental Evidence : FTIR spectra show a redshift in C=O stretching (1670 cm⁻¹ → 1655 cm⁻¹) when the fluorophenyl group participates in hydrogen bonding .
Q. What methods are used to resolve enantiomeric mixtures of this compound?
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate (R)- and (S)-enantiomers. The (R)-enantiomer shows higher bioactivity in preliminary assays .
- Enzymatic Resolution : Lipase-mediated hydrolysis of ester precursors selectively yields the desired enantiomer (e.g., >90% ee with Candida antarctica lipase B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
